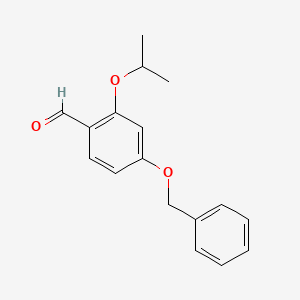

4-(Benzyloxy)-2-isopropoxybenzaldehyde

Description

Structural Context of Aryl Aldehydes in Organic Chemistry

Aryl aldehydes, also known as aromatic aldehydes, are a class of organic compounds where an aldehyde functional group (–CHO) is directly attached to an aromatic ring. wisdomlib.orgallen.in The defining structural feature of these molecules is the carbonyl group (C=O) bonded to a hydrogen atom and an aromatic system. openochem.orgteachy.ai This arrangement gives rise to a unique chemical character.

The carbonyl group itself is polar, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. openochem.org This polarity makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. libretexts.org However, in aryl aldehydes, the aromatic ring influences this reactivity. fiveable.me Through resonance, the pi electrons of the aromatic ring can delocalize into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. vedantu.comaskiitians.com This resonance stabilization generally makes aromatic aldehydes less reactive towards nucleophilic addition reactions compared to their aliphatic counterparts. libretexts.orgvedantu.com The planar geometry of the carbonyl group and its attached atoms, with bond angles of approximately 120 degrees, is a key structural aspect. openochem.org

The versatility of aryl aldehydes in organic synthesis is vast. They serve as precursors for a wide range of other functional groups and molecular structures. wisdomlib.org Common reactions involving aryl aldehydes include oxidation to carboxylic acids, reduction to primary alcohols, and a variety of nucleophilic addition and condensation reactions. wikipedia.orgwikipedia.org

Overview of Benzyloxy and Isopropoxy Substituents in Contemporary Chemical Synthesis

Substituents on the aromatic ring play a crucial role in modulating the properties and reactivity of a molecule. wikipedia.org Ether groups, such as benzyloxy and isopropoxy, are significant substituents in modern organic synthesis, often employed for their electronic effects and as protecting groups.

The benzyloxy group (–OCH₂C₆H₅), often abbreviated as BnO, is frequently used as a protecting group for alcohols and phenols. wikipedia.orgchem-station.com Its stability under a wide range of acidic and basic conditions makes it a robust choice during multi-step syntheses. chem-station.com The benzyl (B1604629) group can be introduced by reacting an alcohol with a benzyl halide in the presence of a base. wikipedia.org Deprotection is commonly achieved through catalytic hydrogenation, which cleaves the benzyl ether to regenerate the alcohol and produce toluene. organic-chemistry.org This method is advantageous as it proceeds under neutral conditions.

The isopropoxy group (–OCH(CH₃)₂), derived from isopropanol, is another common ether substituent. The term "isopropyl" is a retained IUPAC common name for the 1-methylethyl group. organicchemistrytutor.comyoutube.com Like other alkoxy groups, it is an electron-donating group through resonance, which can influence the reactivity of the aromatic ring. It can also impart steric hindrance, which can direct the outcome of chemical reactions.

The presence of both benzyloxy and isopropoxy groups on a benzaldehyde (B42025) molecule, as in the case of 4-(Benzyloxy)-2-isopropoxybenzaldehyde, creates a specific electronic and steric environment that can be exploited in targeted chemical syntheses.

Physicochemical Properties of Related Compounds

To provide context for the target molecule, the properties of structurally related benzaldehyde derivatives are presented below.

| Property | 4-Benzyloxybenzaldehyde | 4-Isopropoxybenzaldehyde |

| Molecular Formula | C₁₄H₁₂O₂ chemicalbook.com | C₁₀H₁₂O₂ |

| Molecular Weight | 212.24 g/mol sigmaaldrich.com | 164.20 g/mol |

| Melting Point | 71-74 °C chemicalbook.com | Not specified |

| Appearance | Creamish to yellow crystalline powder chemicalbook.com | Not specified |

| CAS Number | 4397-53-9 sigmaaldrich.com | 18962-05-5 |

This table is generated based on available data for related compounds and is for illustrative purposes.

Research into related compounds, such as 4-(Benzyloxy)-2-hydroxybenzaldehyde, highlights the synthetic utility of these substituted benzaldehydes as building blocks in the creation of more complex molecules. tcichemicals.com The synthesis of 4-benzyloxybenzaldehyde itself and its use in preparing thiosemicarbazone ligands and their metal complexes further demonstrates the importance of these derivatives in medicinal and materials chemistry. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxy-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-13(2)20-17-10-16(9-8-15(17)11-18)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDITVXJBSXEFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy 2 Isopropoxybenzaldehyde

General Strategies for Aryl Aldehyde Synthesis

The synthesis of aryl aldehydes is a cornerstone of organic chemistry, with numerous methods developed to introduce the formyl group (-CHO) onto an aromatic ring. These strategies can be broadly categorized into two main approaches: the direct formylation of an aromatic ring and the oxidation or reduction of pre-existing functional groups.

Classic formylation reactions include the Gattermann, Gattermann-Koch, Vilsmeier-Haack, and Duff reactions, which introduce the aldehyde group directly onto the aromatic nucleus. These methods often employ harsh conditions and may lack regioselectivity, making them less suitable for highly functionalized or sensitive substrates.

Alternatively, the oxidation of methylarenes or benzyl (B1604629) alcohols, or the reduction of benzoic acids and their derivatives, provides a more controlled route to aryl aldehydes. Modern synthetic chemistry often favors these approaches due to their milder reaction conditions and higher yields. For instance, the reduction of a Weinreb amide can be a highly effective method for producing aldehydes. A two-step, one-pot procedure involving the formation of a stable aluminum hemiaminal intermediate allows for the subsequent cross-coupling with organometallic reagents to yield a variety of substituted benzaldehydes rug.nlacs.org. Tandem reactions that avoid the isolation of intermediates are also being explored to improve efficiency and reduce waste liberty.edu.

Precursor Synthesis and Strategic Functional Group Derivatization

The synthesis of 4-(Benzyloxy)-2-isopropoxybenzaldehyde hinges on the sequential introduction of the benzyloxy and isopropoxy groups onto a dihydroxybenzaldehyde backbone. This process involves the synthesis of a key intermediate followed by the installation of the final functional group.

Synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde as a Key Intermediate

A crucial step in the synthesis of the target molecule is the preparation of 4-(Benzyloxy)-2-hydroxybenzaldehyde. This intermediate is typically synthesized from 2,4-dihydroxybenzaldehyde (B120756) through a selective O-alkylation reaction. The phenolic hydroxyl group at the 4-position is more acidic and sterically more accessible than the one at the 2-position, allowing for preferential reaction at this site.

The synthesis involves the reaction of 2,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a weak base, such as potassium carbonate, in a suitable solvent like acetone. The reaction is typically carried out at room temperature over an extended period to ensure complete reaction.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 2,4-dihydroxybenzaldehyde | Benzyl bromide | Potassium carbonate | Acetone | Room temperature, 3 days | 4-(Benzyloxy)-2-hydroxybenzaldehyde |

Installation of Isopropoxy Moiety via O-Alkylation Reactions

With the 4-position protected by a benzyl group, the remaining hydroxyl group at the 2-position can be alkylated to introduce the isopropoxy moiety. This is typically achieved through a Williamson ether synthesis, where the phenoxide, formed by treating 4-(Benzyloxy)-2-hydroxybenzaldehyde with a base, reacts with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

The choice of base and solvent is critical to the success of this reaction. A stronger base than that used in the first step is often required to deprotonate the less acidic 2-hydroxyl group. The reaction conditions are carefully controlled to prevent side reactions and ensure a high yield of the desired product, this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 4-(Benzyloxy)-2-hydroxybenzaldehyde | 2-Bromopropane | e.g., Sodium hydride | e.g., Dimethylformamide (DMF) | Elevated temperature | This compound |

Exploration of Synthetic Routes for Related Isopropoxy-substituted Benzaldehydes

The synthesis of related isopropoxy-substituted benzaldehydes provides valuable insights into the installation of the isopropoxy group. For instance, 4-isopropoxybenzaldehyde can be synthesized from 4-hydroxybenzaldehyde and an isopropylating agent. This reaction underscores the general applicability of the Williamson ether synthesis for preparing isopropoxy-substituted aromatic compounds nih.govthermofisher.com.

In a different synthetic approach, 3-allyl-4-isopropoxy benzene (B151609) amine was synthesized as part of a study on lipoxygenase inhibitors nih.gov. This involved the refluxing of a precursor with 2-bromopropane and DBU in benzene for 24 hours, highlighting another set of conditions for introducing the isopropoxy group nih.gov.

Application of Protecting Group Chemistry in Synthetic Routes

Protecting group chemistry is implicitly vital in the described synthetic route. The benzyl group serves as a protecting group for the 4-hydroxyl function of 2,4-dihydroxybenzaldehyde. This protection is strategic as it allows for the selective alkylation of the 2-hydroxyl group in a subsequent step. The benzyl group is a common choice for protecting hydroxyl groups due to its relative stability under a variety of reaction conditions and its susceptibility to removal by catalytic hydrogenation, a mild deprotection method. In the context of synthesizing this compound, the benzyl group would typically be retained in the final product. However, if the free phenol (B47542) were desired, its removal would be a necessary final step.

Considerations for Multi-Component and One-Pot Reaction Strategies

The synthesis of complex molecules like this compound can be streamlined by employing advanced synthetic strategies such as multi-component reactions (MCRs) and one-pot syntheses. These approaches are central to the principles of green chemistry, aiming to increase efficiency by reducing the number of synthetic steps, minimizing purification processes, and lowering chemical waste and energy consumption. semanticscholar.org

A hypothetical one-pot strategy could involve the sequential functionalization of a precursor like 2,4-dihydroxybenzaldehyde. This would require precise control over the reaction conditions to first achieve selective benzylation at the more reactive 4-hydroxyl group, followed by isopropylation at the 2-hydroxyl position without intermediate isolation. The primary challenge in such a sequence is achieving high regioselectivity, as the two hydroxyl groups possess different reactivities that must be exploited.

Another advanced one-pot approach for synthesizing substituted benzaldehydes involves a reduction/cross-coupling procedure starting from Weinreb amides. rug.nlnih.gov In this method, a suitable Weinreb amide precursor is reduced to form a stable aluminum hemiaminal intermediate. This intermediate acts as a "protected aldehyde," rendering it stable to nucleophilic attack from organometallic reagents. rug.nlresearchgate.net A subsequent cross-coupling reaction in the same pot can then introduce various substituents. rug.nlnih.gov Adapting this for this compound would require the initial synthesis of the corresponding N-methoxy-N-methylbenzamide, which could then undergo this one-pot transformation.

Furthermore, this compound itself can be considered a valuable building block for subsequent multi-component reactions. Substituted benzaldehydes are frequently employed in MCRs to generate diverse and complex molecular scaffolds, such as highly functionalized piperidines or benzimidazoles. rsc.orggrowingscience.com For instance, it could participate in a one-pot, three-component reaction with an amine and a β-ketoester to produce substituted piperidines. growingscience.com

The table below outlines key considerations for theoretical one-pot strategies applicable to the synthesis of this compound.

| Synthetic Strategy | Starting Material | Key Reagents/Steps | Primary Considerations & Challenges |

|---|---|---|---|

| Sequential One-Pot Alkylation | 2,4-Dihydroxybenzaldehyde | 1. Selective benzylation (e.g., Benzyl bromide, mild base) 2. Isopropylation (e.g., 2-Iodopropane, stronger base) |

|

| One-Pot Reduction/Cross-Coupling | 4-(Benzyloxy)-2-isopropoxy-N-methoxy-N-methylbenzamide (Weinreb Amide) | 1. Reduction with a hydride source (e.g., DIBAL-H) to form a stable hemiaminal intermediate. 2. Introduction of the aldehyde via hydrolysis during workup. |

|

| Use in a Multi-Component Reaction (Post-Synthesis) | This compound | Varies by MCR type, e.g.:

|

|

Ultimately, the successful design of a multi-component or one-pot synthesis for this compound hinges on meticulous planning around reagent compatibility, reaction kinetics, and selective manipulation of the functional groups present on the aromatic ring.

Chemical Transformations and Reactivity of 4 Benzyloxy 2 Isopropoxybenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is an electrophilic center that readily participates in nucleophilic addition and condensation reactions. Its reactivity is influenced by the electron-donating effects of the ortho-isopropoxy and para-benzyloxy groups on the benzene (B151609) ring.

The carbonyl group of 4-(Benzyloxy)-2-isopropoxybenzaldehyde can be converted into various derivatives, which are often stable, crystalline solids. These reactions are fundamental for the characterization and qualitative analysis of aldehydes. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde in an acidic medium to form a corresponding 2,4-dinitrophenylhydrazone. epa.govnih.govresearchgate.net This addition-elimination reaction proceeds via nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration to yield the stable hydrazone derivative. researchgate.net Such derivatization is a widely used analytical method for the determination of carbonyl compounds by high-performance liquid chromatography (HPLC). nih.govfishersci.com

| Reagent | Product Class | Significance |

|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Stable, crystalline derivative for identification and quantification. epa.govnih.govresearchgate.net |

| Hydroxylamine (NH₂OH) | Oxime | Forms crystalline solids; useful for purification and characterization. |

| Semicarbazide (H₂NNHCONH₂) | Semicarbazone | Sharp melting points aid in the identification of the parent aldehyde. |

Condensation reactions are a cornerstone of the aldehyde's reactivity, enabling the synthesis of more complex molecular architectures.

Schiff Base Formation: Aromatic aldehydes like this compound react with primary amines through a condensation reaction to form imines, commonly known as Schiff bases. ukm.myresearchgate.net This reaction typically occurs under acid or base catalysis and involves the formation of a carbinolamine intermediate followed by dehydration. researchgate.net Schiff bases derived from substituted aromatic aldehydes are valuable in various fields due to their chemical and biological properties. ukm.mysbmu.ac.ir The general structure of a Schiff base is characterized by the RHC=N-R' azomethine group. ukm.my

Chalcone Formation: Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503). jocpr.comjetir.orgnih.gov In this reaction, this compound would react with a suitable acetophenone in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. nih.govresearchgate.net The reaction involves the deprotonation of the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of the chalcone. jetir.org

| Reactant | Reaction Type | Typical Conditions | Product Class |

|---|---|---|---|

| Primary Amine (e.g., Aniline) | Schiff Base Formation | Ethanol, reflux, catalytic acid/base | Schiff Base (Imine) |

| Acetophenone | Claisen-Schmidt Condensation | Ethanol, aq. NaOH or KOH, room temp. nih.gov | Chalcone |

| 4'-Hydroxyacetophenone | Claisen-Schmidt Condensation | Ethanol, aq. NaOH, room temp. researchgate.net | Hydroxylated Chalcone |

Olefination reactions convert the carbonyl group into a carbon-carbon double bond (alkene), providing a route to vinyl-substituted benzene derivatives. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most powerful methods for this transformation.

The Wittig reaction utilizes a phosphorus ylide (phosphorane), which is typically prepared from a phosphonium (B103445) salt and a strong base. udel.edustackexchange.comudel.edu The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to yield the alkene and triphenylphosphine (B44618) oxide, the latter providing a strong thermodynamic driving force for the reaction. udel.eduyoutube.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, generated by deprotonating a phosphonate ester. wikipedia.orgorganic-chemistry.org This reaction offers several advantages, including the use of milder bases (e.g., NaH, NaOMe) and the easy removal of the water-soluble dialkyl phosphate (B84403) byproduct. organic-chemistry.org The HWE reaction with stabilized phosphonate carbanions generally shows excellent selectivity for the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.orgnrochemistry.com This olefination is a reliable method for synthesizing α,β-unsaturated esters, nitriles, and other vinyl derivatives from aldehydes. nih.govconicet.gov.ar

| Reaction Name | Key Reagent | Typical Base | Expected Product |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | n-BuLi, NaH, NaOH | Vinyl-substituted benzene |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate Ester (e.g., (EtO)₂P(O)CH₂CO₂Et) | NaH, K₂CO₃, KOtBu | (E)-α,β-Unsaturated ester |

Transformations of the Ether Linkages

The benzyl (B1604629) and isopropyl ether groups in this compound serve as protecting groups for the phenolic hydroxyls at positions 4 and 2, respectively. The differential reactivity of these ethers allows for selective deprotection strategies.

The benzyl ether is a versatile protecting group that can be cleaved under various conditions. organic-chemistry.org One of the most common methods is catalytic hydrogenolysis, where the compound is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This method is highly selective for the benzyl group and typically does not affect other functional groups like isopropyl ethers or carbonyls. Alternative methods for debenzylation include treatment with strong acids or Lewis acids (e.g., BCl₃·SMe₂), and oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). organic-chemistry.orgorganic-chemistry.orgnih.gov

The isopropyl ether linkage is generally more stable and requires harsher conditions for cleavage, typically treatment with strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The cleavage mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the substrate and conditions.

The presence of two different ether groups allows for selective deprotection. For example, catalytic hydrogenation will selectively remove the benzyl group, leaving the isopropyl ether intact. Conversely, certain Lewis acids may show selectivity for one ether over the other depending on the reaction conditions. Treatment with an excess of a strong acid like HBr would likely cleave both ether linkages.

| Method | Reagents | Targeted Ether Group | Selectivity |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Benzyl | High selectivity for benzyl ether; isopropyl ether is unaffected. organic-chemistry.org |

| Strong Acid Cleavage | HBr or HI | Benzyl and Isopropyl | Generally non-selective; cleaves most ether types. |

| Lewis Acid Cleavage | BCl₃, BBr₃, SnCl₄ | Benzyl and Isopropyl | Selectivity can be achieved based on the choice of Lewis acid and conditions. organic-chemistry.orgcdnsciencepub.com |

| Oxidative Cleavage | DDQ | Benzyl | Effective for benzyl ethers, particularly electron-rich ones. nih.gov |

The cleavage of the ether linkages directly leads to the formation of phenolic derivatives. The specific product obtained depends on the selectivity of the deprotection method used.

Selective Debenzylation: The removal of the 4-benzyloxy group via catalytic hydrogenolysis yields 4-hydroxy-2-isopropoxybenzaldehyde .

Selective Deisopropylation: Cleavage of the 2-isopropoxy group, while less common, would produce 4-(benzyloxy)-2-hydroxybenzaldehyde . Such compounds are valuable intermediates in medicinal chemistry. google.com

Complete Deprotection: The use of strong, non-selective reagents like HBr or BBr₃ would cleave both ether groups, resulting in the formation of 2,4-dihydroxybenzaldehyde (B120756) .

The formation of 4-(Benzyloxy)-2-isopropoxyphenol would require a transformation of the aldehyde group prior to or during a process that generates the phenolic hydroxyl. For instance, if the aldehyde were oxidized to a carboxylic acid, a subsequent Baeyer-Villiger oxidation could potentially introduce a hydroxyl group at the C1 position, which after hydrolysis would yield the desired phenol (B47542). However, the most direct route to phenolic derivatives from this starting material is through the cleavage of its ether protecting groups. The synthesis of related compounds like 4-benzyloxyphenol is a well-established procedure. nih.govnih.gov

Electrophilic Aromatic Substitution Reactions on the Core Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating alkoxy groups: a benzyloxy group at the C4 position and an isopropoxy group at the C2 position. These groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. Both the benzyloxy and isopropoxy groups are ortho- and para-directing. However, the para position to the isopropoxy group is occupied by the benzyloxy group, and the para position to the benzyloxy group is occupied by the isopropoxy group. This leaves the positions ortho to these groups as the primary sites for substitution.

In contrast, the aldehyde group at the C1 position is an electron-withdrawing group and acts as a deactivating group and a meta-director. The interplay of these directing effects determines the regioselectivity of electrophilic aromatic substitution reactions on this molecule. The powerful activating and ortho-directing effects of the two alkoxy groups are expected to dominate, directing incoming electrophiles primarily to the C3 and C5 positions, which are ortho to the isopropoxy and benzyloxy groups, respectively, and also meta to the deactivating aldehyde group. Steric hindrance from the bulky isopropoxy group may influence the relative rates of substitution at the C3 versus the C5 position.

Nitration

The introduction of a nitro group onto the aromatic ring of this compound can be achieved through nitration. While specific studies on this exact compound are not extensively documented in the provided literature, analogous reactions on similar substrates provide insight into the expected outcome. For instance, the nitration of 4-(benzyloxy)-3-methoxybenzaldehyde with concentrated nitric acid has been shown to yield 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde. chemicalforums.com This suggests that nitration of this compound would likely result in the introduction of the nitro group at the C5 position, ortho to the benzyloxy group and meta to the aldehyde.

| Reactant | Reagents | Conditions | Product |

| This compound | Conc. HNO₃ | 0 °C to 15 °C | 4-(Benzyloxy)-2-isopropoxy-5-nitrobenzaldehyde |

Halogenation

Halogenation, such as bromination, is another key electrophilic aromatic substitution reaction. The reaction of a similar compound, 5-bromosalicylaldehyde (B98134) with 2-iodopropane, yields 5-bromo-2-isopropoxybenzaldehyde. This indicates that the C5 position of the benzaldehyde (B42025) ring is susceptible to electrophilic attack. Given the activating nature of the alkoxy groups in this compound, direct bromination is expected to proceed readily, likely yielding the 5-bromo derivative.

| Reactant | Reagents | Conditions | Product |

| This compound | Br₂, FeBr₃ | - | 5-Bromo-4-(benzyloxy)-2-isopropoxybenzaldehyde |

Detailed research findings on other electrophilic aromatic substitution reactions such as sulfonation and Friedel-Crafts alkylation/acylation on this compound are not prevalent in the surveyed literature. However, based on the established principles of directing group effects, it can be postulated that these reactions would also favor substitution at the positions activated by the alkoxy groups, primarily at the C5 position, and to a lesser extent at the C3 position, considering potential steric hindrance from the adjacent isopropoxy group.

Spectroscopic and Crystallographic Characterization of 4 Benzyloxy 2 Isopropoxybenzaldehyde and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, as well as correlations in two-dimensional (2D) NMR experiments, the precise structure of a compound can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the different types of protons present in a molecule and their immediate chemical environment. For the analogs of 4-(benzyloxy)-2-isopropoxybenzaldehyde, the ¹H NMR spectra exhibit characteristic signals for the aldehydic proton, aromatic protons, and protons of the alkoxy and benzyloxy groups.

The aldehydic proton (CHO) is typically observed as a singlet in the downfield region of the spectrum, usually between δ 9.8 and 10.1 ppm, due to the deshielding effect of the carbonyl group. sigmaaldrich.com The aromatic protons of the benzaldehyde (B42025) ring system and the benzyl (B1604629) group resonate in the region of δ 6.8 to 7.9 ppm. The splitting patterns of these signals (doublets, triplets, or multiplets) provide information about the substitution pattern on the aromatic rings. sigmaaldrich.com

The benzylic protons (-OCH₂Ph) typically appear as a singlet at approximately δ 5.1 ppm. chemicalbook.com The protons of the isopropoxy group [-OCH(CH₃)₂] would be expected to show a septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃). For instance, in 4-n-propoxybenzaldehyde, the methylene (B1212753) protons of the propoxy group show characteristic multiplets, and the terminal methyl group appears as a triplet. libretexts.org

Table 1: Selected ¹H NMR Data for Analogs of this compound

| Compound | Solvent | Aldehydic H (δ, ppm) | Aromatic H (δ, ppm) | Benzylic CH₂ (δ, ppm) | Alkoxy H (δ, ppm) |

| 4-Benzyloxybenzaldehyde | CDCl₃ | 9.88 (s, 1H) | 7.07-7.83 (m, 9H) | 5.14 (s, 2H) | - |

| 4-Phenacyloxy Benzaldehyde | CDCl₃-d₆ | 10.09 (s, 1H) | 7.02-8.00 (m, 9H) | 5.39 (s, 2H) | - |

| 4-(4'-bromo)-phenacyloxy benzaldehyde | CDCl₃-d₆ | 9.89 (s, 1H) | 7.01-7.85 (m, 8H) | 5.32 (s, 2H) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The carbonyl carbon of the aldehyde group is highly deshielded and typically appears in the range of δ 190-193 ppm. sigmaaldrich.com Aromatic carbons resonate in the region of δ 110-165 ppm, with carbons attached to oxygen atoms appearing further downfield. sigmaaldrich.com

The benzylic carbon (-OCH₂Ph) is typically found around δ 70-71 ppm. sigmaaldrich.com For the isopropoxy group, the methine carbon would be expected to resonate at a lower field than the methyl carbons. In analogs like 4-propoxybenzaldehyde, the carbons of the propoxy chain are observed in the aliphatic region of the spectrum. nih.gov

Table 2: Selected ¹³C NMR Data for Analogs of this compound

| Compound | Solvent | C=O (δ, ppm) | Aromatic C (δ, ppm) | Benzylic CH₂ (δ, ppm) | Alkoxy C (δ, ppm) |

| 4-Benzyloxybenzaldehyde | CDCl₃ | 190.7 | 115.1, 127.4, 128.3, 128.7, 130.2, 131.9, 135.9, 163.8 | 70.2 | - |

| 4-Phenacyloxy Benzaldehyde | CDCl₃-d₆ | 193.32 | 110.16-134.17, 149.90 | 71.48 | - |

| 4-(4'-bromo)-phenacyloxy benzaldehyde | CDCl₃-d₆ | 192.82 | 115.08-133.10, 162.87 | 70.59 | - |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR techniques are invaluable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.comepfl.ch For the title compound, COSY would be used to confirm the connectivity within the aromatic spin systems and to establish the relationship between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly attached to carbons. github.io It is a powerful tool for assigning the signals of protonated carbons in the ¹³C NMR spectrum. For instance, the aldehydic proton signal would correlate with the aldehyde carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. epfl.chgithub.io HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For this compound, HMBC would show correlations between the benzylic protons and carbons in both the benzyl and benzaldehyde rings, as well as correlations from the isopropoxy protons to the aromatic ring, confirming the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The IR spectra of benzaldehyde analogs show a characteristic strong absorption band for the C=O stretching of the aldehyde group, typically in the range of 1670-1700 cm⁻¹. sigmaaldrich.com The C-H stretching vibration of the aldehyde group often appears as a pair of bands between 2700 and 2900 cm⁻¹. sigmaaldrich.com Aromatic C=C stretching vibrations are observed in the region of 1580-1600 cm⁻¹, while the C-O-C stretching of the ether linkages gives rise to strong bands, typically between 1200 and 1250 cm⁻¹. sigmaaldrich.com

Raman spectroscopy provides complementary information to IR spectroscopy. For benzaldehyde and its derivatives, prominent Raman lines are observed for the C=O stretching and aromatic ring vibrations. youtube.com The study of Raman spectra can be particularly useful for analyzing the substitution effects on the vibrational modes of the benzene (B151609) ring.

Table 3: Characteristic IR Absorption Bands for Benzaldehyde Analogs

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1670 - 1700 |

| Aldehyde C-H | Stretch | 2700 - 2900 (often two bands) |

| Aromatic C=C | Stretch | 1580 - 1600 |

| Ether C-O-C | Stretch | 1200 - 1250 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) provides the molecular weight of the compound.

The fragmentation of benzaldehyde derivatives is well-documented. A common fragmentation pathway involves the loss of a hydrogen atom to form a stable benzoyl cation ([M-1]⁺). docbrown.info Another characteristic fragmentation is the loss of the formyl group (-CHO) to give a phenyl cation ([M-29]⁺). docbrown.info For alkoxy-substituted benzaldehydes, cleavage of the ether bond is also a common fragmentation pathway. For 4-(benzyloxy)benzaldehyde (B125253), the mass spectrum shows a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), which is characteristic of compounds containing a benzyl group. chemicalbook.com

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the isopropoxy group, the benzyl group, and the formyl group, leading to a series of characteristic fragment ions that would help to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. pharmatutor.org The wavelengths of maximum absorption (λₘₐₓ) are characteristic of the chromophores present in the molecule.

Benzaldehyde and its derivatives typically exhibit two main absorption bands in the UV region. The first is a weak n → π* transition of the carbonyl group, which appears at longer wavelengths (around 300-350 nm). libretexts.org The second is a more intense π → π* transition associated with the aromatic ring and the carbonyl group, which occurs at shorter wavelengths (around 240-280 nm). libretexts.org The positions and intensities of these bands are influenced by the substituents on the aromatic ring. Alkoxy groups, being electron-donating, generally cause a red shift (bathochromic shift) of the π → π* transition to longer wavelengths. libretexts.org

For this compound, the UV-Vis spectrum is expected to show these characteristic n → π* and π → π* transitions, with their λₘₐₓ values influenced by the combined electronic effects of the benzyloxy and isopropoxy substituents.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of molecules within a crystal lattice, offering insights into intermolecular interactions that govern the solid-state packing. While crystallographic data for this compound itself is not publicly available, analysis of closely related analogs, such as 4-(benzyloxy)benzaldehyde, provides a clear framework for understanding the structural characteristics of this class of compounds.

Detailed research on 4-(benzyloxy)benzaldehyde reveals significant structural features that are likely to be shared with its 2-isopropoxy substituted counterpart. The crystal structure of 4-(benzyloxy)benzaldehyde has been determined, providing a valuable model for the solid-state conformation of benzyloxy-substituted benzaldehydes. nih.govresearchgate.net

The study of 4-(benzyloxy)benzaldehyde shows that the molecule adopts an essentially planar conformation. nih.govresearchgate.net A key structural parameter is the dihedral angle between the two aromatic rings (the benzaldehyde ring and the benzyl ring), which was found to be 5.23 (9)°. nih.govresearchgate.net This near co-planarity is a notable feature. Furthermore, the aldehyde group itself lies almost in the plane of its attached aromatic ring. nih.govresearchgate.net

The crystal packing of 4-(benzyloxy)benzaldehyde is stabilized by weak intermolecular C—H⋯O hydrogen bonds. nih.govresearchgate.net These non-classical hydrogen bonding interactions are observed between the aldehyde oxygen atom and hydrogen atoms from the methylene group of a neighboring molecule. nih.govresearchgate.net Such interactions are crucial in dictating the supramolecular assembly of the molecules in the crystal. nih.govnih.gov The analysis of various substituted benzaldehyde derivatives often reveals that weak intermolecular forces, including C–H⋯O, C–H⋯π, and π–π stacking interactions, play a significant role in the formation of their solid-state structures. nih.govnih.gov

The crystallographic data for the analog 4-(benzyloxy)benzaldehyde is summarized in the table below. This data provides a quantitative description of the crystal lattice and the molecule's dimensions.

Table 1: Crystallographic Data for 4-(Benzyloxy)benzaldehyde

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 11.4772 (11) |

| b (Å) | 12.9996 (12) |

| c (Å) | 7.2032 (6) |

| Volume (ų) | 1074.71 (17) |

| Z | 4 |

| Temperature (K) | 123 |

| Radiation | Mo Kα |

Data sourced from Acta Crystallographica Section E. nih.govresearchgate.net

In the broader context of substituted benzaldehydes, the conformation can vary significantly depending on the nature and position of the substituents. For instance, the presence of bulky ortho substituents can cause the aldehyde group to twist out of the plane of the aromatic ring to minimize steric repulsion. nih.gov While 4-(benzyloxy)benzaldehyde exhibits a nearly planar conformation between its two rings, other derivatives show a much more twisted structure. nih.govresearchgate.net The specific placement of the isopropoxy group at the 2-position in this compound would be expected to influence the planarity of the molecule due to potential steric interactions with the adjacent aldehyde group.

Computational Chemistry and Theoretical Investigations of Aromatic Aldehyde Ethers

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like 4-(Benzyloxy)-2-isopropoxybenzaldehyde. nih.govepstem.net DFT methods are widely used to compute the ground-state electronic structure, optimized geometry, and various molecular properties that govern the compound's reactivity and spectroscopic behavior. conicet.gov.ar

For this compound, the interplay of the electron-donating isopropoxy and benzyloxy groups with the electron-withdrawing aldehyde group dictates the electronic landscape of the molecule. The ether groups increase electron density on the aromatic ring, particularly at the ortho and para positions, while the aldehyde group withdraws electron density.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. banglajol.info The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. banglajol.info

Below is an illustrative table of theoretical electronic properties for this compound, derived from DFT calculations on analogous aromatic aldehydes and ethers.

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| $E_{HOMO}$ | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| $E_{LUMO}$ | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap ($\Delta E$) | 4.4 eV | Indicates chemical reactivity and kinetic stability. colab.ws |

| Dipole Moment ($\mu$) | 3.5 D | Measures the overall polarity of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily associated with the rotation around the C-O bonds of the ether linkages and the C-C bond connecting the aldehyde group to the aromatic ring. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule.

For ortho-substituted benzaldehydes, steric and electronic interactions between the aldehyde group and the ortho-substituent (the isopropoxy group in this case) are critical in determining the preferred orientation. mdpi.com Experimental and computational studies on related compounds, such as 4-(benzyloxy)benzaldehyde (B125253), have shown that the benzaldehyde (B42025) moiety tends to be coplanar with the aromatic ring to maximize conjugation. researchgate.netnih.gov The parent 4-(benzyloxy)benzaldehyde molecule has been found to adopt an essentially planar conformation. researchgate.netnih.gov The presence of the bulky ortho-isopropoxy group in this compound would likely introduce some steric strain, potentially causing slight deviations from planarity.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. While specific MD studies on this compound are not prevalent, such simulations would typically model the molecule in a solvent to explore its conformational landscape, flexibility of the ether side chains, and interactions with its environment at a finite temperature. acs.org

| Dihedral Angle | Description | Expected Behavior |

|---|---|---|

| C(ring)-C(ring)-C(formyl)-O(formyl) | Orientation of the aldehyde group relative to the ring | Likely near-planar due to conjugation, with potential minor twisting from the ortho-isopropoxy group. |

| C(ring)-O-C(isopropyl)-C(methyl) | Rotation of the isopropoxy group | Rotation will be sterically hindered by the adjacent aldehyde group. |

| C(ring)-O-C(methylene)-C(benzyl ring) | Rotation of the benzyloxy group | Relatively free rotation, influencing the overall molecular shape and intermolecular packing. |

Theoretical Studies of Reaction Mechanisms Involving Benzyl (B1604629) and Isopropyl Ethers

Theoretical studies are instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, potential reactions include electrophilic aromatic substitution, oxidation or reduction of the aldehyde, and cleavage of the ether linkages.

Computational methods can map the potential energy surface of a reaction, identifying transition states and calculating activation energies. This information helps to predict the most favorable reaction pathways. For instance, in electrophilic aromatic substitution, the activating effect of the two ether groups would direct incoming electrophiles to the positions ortho and para to them. DFT calculations can quantify the relative activation barriers for substitution at different ring positions.

The benzyl ether group is susceptible to cleavage through hydrogenolysis, while both ether linkages can be cleaved under strong acidic conditions. Theoretical models can simulate the bond-breaking and bond-forming processes, providing a step-by-step understanding of the reaction mechanism. researchgate.net Similarly, the reaction of the aldehyde group, such as in the formation of an imine (Schiff base), can be modeled to understand the energetics of intermediate and transition state formation. researchgate.net

Intermolecular Interaction Analysis

The way molecules of this compound pack in the solid state is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting crystal structure and material properties.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular contacts in a crystal lattice. nih.govnih.govmdpi.com For this compound, several types of interactions are expected. Weak C-H···O hydrogen bonds are likely to be significant, involving the aldehyde oxygen and the ether oxygens as acceptors, and hydrogen atoms from the aromatic rings and alkyl groups as donors. nih.gov This type of interaction was observed to be prominent in the crystal structure of the related 4-(benzyloxy)benzaldehyde. nih.govresearchgate.net

| Interaction Type | Atoms Involved | Expected Contribution to Crystal Packing |

|---|---|---|

| C-H···O Hydrogen Bonds | Aldehyde O, Ether O; Aromatic H, Alkyl H | Significant; key in directing the molecular assembly. nih.gov |

| H···H Contacts | Hydrogens on different molecules | Typically the largest contribution to the surface area due to the abundance of hydrogen atoms. nih.gov |

| C···H/H···C Contacts | Aromatic/Alkyl C and H atoms | Substantial contribution, representing van der Waals forces. nih.gov |

| π-π Stacking | Aromatic rings | Possible, depending on the steric influence of the bulky substituents on molecular packing. |

Applications As Chemical Scaffolds and Synthetic Intermediates in Advanced Research

Role in the Construction of Complex Organic Molecules

The molecular architecture of 4-(Benzyloxy)-2-isopropoxybenzaldehyde makes it a valuable building block for the synthesis of more complex organic structures. The aldehyde functional group is a key reactive site, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Detailed research findings indicate that the aldehyde moiety can readily participate in numerous transformations, establishing it as a cornerstone for intricate synthetic pathways. These reactions include, but are not limited to:

Wittig Reaction: To form substituted styrenes, which are precursors for polymers and ligands.

Grignard and Organolithium Additions: To generate secondary alcohols, which can be further elaborated.

Reductive Amination: To produce substituted benzylamines, a common motif in pharmaceuticals.

Aldol (B89426) and Knoevenagel Condensations: To create α,β-unsaturated systems, which are versatile intermediates.

The benzyloxy and isopropoxy groups provide steric and electronic influence while also serving as protected hydroxyl groups. The benzyl (B1604629) ether is particularly useful as it can be selectively removed under mild hydrogenolysis conditions, revealing a phenol (B47542) for further functionalization without disturbing the isopropoxy group. This differential protection strategy is crucial in multi-step syntheses of complex natural products and pharmacologically active molecules.

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Significance in Synthesis |

| Wittig Reaction | Ph₃P=CHR', Toluene, heat | Alkene (Styrene derivative) | Precursor for catalysis ligands and polymers |

| Grignard Addition | R''MgBr, THF, then H₃O⁺ | Secondary Alcohol | Intermediate for further oxidation or substitution |

| Reductive Amination | R₂NH, NaBH(OAc)₃ | Tertiary Amine | Access to bioactive amine scaffolds |

| Knoevenagel Condensation | CH₂(CN)₂, piperidine | Dicyanovinylarene | Building block for functional materials |

This interactive table summarizes the key synthetic transformations involving this compound.

Utility in the Development of Functionalized Chemical Scaffolds for Materials Science and Other Disciplines

In materials science, benzaldehyde (B42025) derivatives are frequently employed as precursors for monomers and functional polymers. The aldehyde group of this compound provides a convenient handle for creating electro-active or photo-responsive materials.

Research on analogous structures, such as other benzyloxybenzaldehyde derivatives, has shown their successful use in synthesizing phenylcyanoacrylates through Knoevenagel condensation. chemrxiv.orgchemrxiv.org These resulting acrylate (B77674) monomers can be copolymerized with commodity monomers like styrene (B11656) to create polymers with tailored properties, such as high refractive indices or specific thermal characteristics. The benzyloxy and isopropoxy groups on the aromatic ring of this compound would similarly allow for the tuning of these properties in the final polymer.

The general reaction involves the piperidine-catalyzed condensation of the aldehyde with an active methylene (B1212753) compound, such as a cyanoacetate (B8463686) ester. chemrxiv.orgchemrxiv.org This versatility allows the incorporation of the 4-(benzyloxy)-2-isopropoxyphenyl scaffold into a wide range of polymeric backbones, leading to materials with potential applications in optics, electronics, and specialty coatings.

| Monomer Synthesis Reaction | Reactant | Resulting Monomer Type | Potential Application |

| Knoevenagel Condensation | 2-Methoxyethyl cyanoacetate | Phenylcyanoacrylate | Specialty copolymers with styrene |

| Knoevenagel Condensation | tert-Butyl cyanoacetate | Phenylcyanoacrylate | Thermally stable polymers |

This interactive table outlines the utility of the benzaldehyde in creating monomers for materials science applications.

Application in the Synthesis of Ligands for Catalysis (e.g., Hoveyda-Grubbs Catalysts)

One of the most significant applications of this compound is its role as a key precursor in the synthesis of the chelating styrenyl ether ligand for second-generation Hoveyda-Grubbs olefin metathesis catalysts. These catalysts are indispensable tools in modern organic chemistry, valued for their stability, efficiency, and broad functional group tolerance.

The standard structure of a second-generation Hoveyda-Grubbs catalyst features a ruthenium center coordinated to an N-heterocyclic carbene (NHC) and a chelating isopropoxystyrene ligand. The isopropoxy group plays a crucial role in the catalyst's initiation properties, reversibly binding to the ruthenium center.

The synthesis of this critical ligand begins with an appropriately substituted benzaldehyde. This compound is an ideal starting material. The synthetic sequence involves the conversion of the aldehyde group into a vinyl group, typically via a Wittig reaction using a reagent like methyltriphenylphosphonium (B96628) bromide. This transformation yields the 4-(benzyloxy)-2-isopropoxystyrene ligand. The benzyloxy group serves as a protected form of the 4-hydroxy group, which can be deprotected in later steps if desired, or left in place to modulate the electronic properties of the final catalyst. This strategic use of a protected phenol allows for the synthesis of a diverse array of catalysts with fine-tuned activities from a common intermediate.

| Intermediate/Product | Synthetic Step | Purpose |

| This compound | Starting Material | Provides the core aromatic scaffold with necessary substituents. |

| 4-(Benzyloxy)-2-isopropoxystyrene | Wittig Reaction | Forms the vinyl group required for the styrenyl ether ligand. |

| Hoveyda-Grubbs Catalyst Ligand | Complexation with Ru source | Final ligand that chelates to the metal center. |

This interactive table details the application of the compound in the synthesis of ligands for Hoveyda-Grubbs catalysts.

Emerging Research Directions and Future Perspectives for Benzyloxy Isopropoxy Benzaldehydes

Development of Novel and Sustainable Synthetic Methodologies

The chemical synthesis of complex molecules like 4-(Benzyloxy)-2-isopropoxybenzaldehyde is moving towards greener and more efficient protocols. Traditional multi-step syntheses are often plagued by issues such as low yields, the use of hazardous reagents, and the generation of significant waste. Emerging research aims to address these challenges through innovative synthetic strategies.

One promising area is the development of one-pot, two-step procedures that combine reduction and cross-coupling reactions. rug.nlnih.govacs.org Such methods can create functionalized benzaldehydes by using a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the reactive aldehyde group during subsequent cross-coupling with organometallic reagents. rug.nlnih.govacs.orgresearchgate.net This approach not only streamlines the synthesis but also aligns with the principles of green chemistry by reducing the number of purification steps and minimizing waste. rug.nlresearchgate.net

Furthermore, the adaptation of classic reactions using sustainable technologies is gaining traction. For instance, the Williamson ether synthesis, a fundamental reaction for forming the benzyloxy and isopropoxy ether linkages in the target molecule, can be improved. Research is exploring the use of micellar media, which can enhance reaction rates and allow for the use of more environmentally benign solvents like water-ethanol mixtures. orientjchem.org The use of phase-transfer catalysts and alternative energy sources like microwave irradiation are also being investigated to improve efficiency and reduce reaction times.

Table 1: Comparison of Synthetic Methodologies for Substituted Benzaldehydes

| Methodology | Description | Advantages | Research Focus |

|---|---|---|---|

| One-Pot Reduction/Cross-Coupling | Employs a stable intermediate to protect the aldehyde, allowing for a subsequent cross-coupling reaction in the same vessel. nih.govacs.org | High efficiency, reduced waste, fewer purification steps, very fast. rug.nlnih.gov | Expansion to a wider range of substrates and catalysts. |

| Micellar Catalysis | Utilizes micelles to create a microenvironment that facilitates reactions between reactants with different polarities, often in aqueous media. orientjchem.org | Use of green solvents, improved reaction rates, high yields. orientjchem.org | Application to etherification reactions for synthesizing benzyloxy-isopropoxy benzaldehydes. |

| Aqueous Dimethylamine Hydrolysis | An efficient method for converting benzal halides to their corresponding benzaldehydes using aqueous dimethylamine. organic-chemistry.org | Economical, rapid conversion, high purity of products. organic-chemistry.org | Broadening the scope to include diverse substituted benzal halides. |

| Microwave-Assisted Synthesis | Uses microwave energy to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields. | Speed, efficiency, potential for solvent-free reactions. | Optimization of conditions for the synthesis of complex benzaldehyde (B42025) derivatives. |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Characterization

A thorough understanding of the structural and electronic properties of this compound is crucial for its application. The integration of advanced spectroscopic methods with computational chemistry provides a powerful toolkit for in-depth characterization.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) remains a cornerstone for structural elucidation. For this compound, ¹H NMR would be expected to show a characteristic singlet for the aldehyde proton at a downfield chemical shift (δ 9.8-10.1 ppm). orientjchem.org The methylene (B1212753) protons of the benzyl (B1604629) group and the methine proton of the isopropyl group would also provide distinct signals. ¹³C NMR spectroscopy would confirm the presence of the aldehyde carbonyl carbon (δ 190-193 ppm) and other unique carbon atoms in the molecule. orientjchem.org

Fourier-transform infrared (FT-IR) spectroscopy is essential for identifying key functional groups. A strong absorption band around 1670-1690 cm⁻¹ would indicate the C=O stretching of the aldehyde, while bands in the 1220-1260 cm⁻¹ region would correspond to the C-O-C stretching of the ether linkages. orientjchem.orgresearchgate.net

To complement these experimental techniques, computational methods such as Density Functional Theory (DFT) are being increasingly employed. DFT calculations can predict molecular geometries, vibrational frequencies (correlating with IR spectra), and NMR chemical shifts. acs.org These theoretical predictions help in the precise assignment of experimental signals and provide insights into the molecule's electronic structure, such as the distribution of electron density and the nature of its frontier molecular orbitals. The combination of experimental and computational data allows for a comprehensive characterization that is more detailed than either method could provide alone. acs.org

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Signal/Wavenumber |

|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | δ ~9.8-10.1 ppm (singlet, 1H) |

| Benzyl Methylene (-OCH₂Ph) | δ ~5.1 ppm (singlet, 2H) | |

| Isopropyl Methine (-OCH(CH₃)₂) | δ ~4.6 ppm (septet, 1H) | |

| Aromatic Protons (Ar-H) | δ ~6.5-7.5 ppm (multiplets) | |

| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ ~190-193 ppm |

| Aromatic Carbons (C-O) | δ ~160-164 ppm | |

| Methylene Carbon (-OCH₂Ph) | δ ~70-72 ppm | |

| Methine Carbon (-OCH(CH₃)₂) | δ ~70-72 ppm | |

| FT-IR | Aldehyde C=O Stretch | ~1670-1690 cm⁻¹ |

| Ether C-O-C Stretch | ~1220-1260 cm⁻¹ |

Rational Design of New Derivatives with Tunable Chemical Functions

The molecular scaffold of this compound offers significant opportunities for rational design to create new derivatives with tailored properties. By systematically modifying its structure, researchers can fine-tune its electronic, steric, and physicochemical characteristics for specific applications, ranging from intermediates in organic synthesis to components in materials science.

The concept of structure-activity relationship (SAR) is central to this effort. For instance, introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) at various positions on the benzyl or benzaldehyde rings can modulate the reactivity of the aldehyde group. mdpi.com An electron-withdrawing group on the benzaldehyde ring would make the aldehyde carbon more electrophilic and thus more reactive towards nucleophiles. Conversely, an electron-donating group would decrease its reactivity.

Computational modeling plays a vital role in this rational design process. In silico studies can predict how structural modifications will affect the molecule's properties, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com This computational pre-screening saves significant time and resources compared to a purely experimental trial-and-error approach. For example, by modifying the substituents on the benzyl group, it is possible to design molecules with specific inhibitory activities, as demonstrated in studies on benzyloxybenzaldehyde derivatives as selective enzyme inhibitors. mdpi.com

Future work will likely involve creating small, focused libraries of derivatives based on the this compound core. These libraries can then be screened to identify compounds with enhanced or novel functionalities, accelerating the discovery of new molecules with desired chemical or physical properties.

Table 3: Strategies for Rational Design of Derivatives

| Modification Strategy | Target Position | Potential Substituents | Expected Effect on Properties |

|---|---|---|---|

| Electronic Modulation | Benzaldehyde or Benzyl Ring | -NO₂, -CN, -Cl, -F | Increases electrophilicity of aldehyde; alters molecular polarity. |

| Benzaldehyde or Benzyl Ring | -OCH₃, -CH₃, -NH₂ | Decreases electrophilicity of aldehyde; enhances electron density. | |

| Steric Tuning | Ortho-position to the aldehyde | -t-Butyl, -isopropyl | Hinders access to the aldehyde group, providing steric protection or selectivity. |

| Solubility Enhancement | Any aromatic ring | -SO₃H, -COOH, -OH | Increases polarity and potential for hydrogen bonding, improving aqueous solubility. |

| Functional Group Addition | Any aromatic ring | -N₃, -C≡CH | Introduces reactive handles for click chemistry and further derivatization. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Benzyloxy)-2-isopropoxybenzaldehyde, and how can reaction efficiency be optimized?

- Methodology : A common approach involves Williamson ether synthesis. For example, 4-hydroxybenzaldehyde can be reacted with benzyl bromide and isopropyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like acetone. Reflux for 1–3 hours, monitored by TLC, ensures completion. Purification involves solvent evaporation, extraction with ethyl acetate, and washing with brine. Yield optimization requires stoichiometric control of reagents (1:1 molar ratio) and excess base (2.0 eq.) to deprotonate phenolic OH groups efficiently .

- Key Parameters :

| Reagent | Role | Molar Ratio |

|---|---|---|

| 4-Hydroxybenzaldehyde | Substrate | 1.0 |

| Benzyl bromide | Alkylating agent | 1.0 |

| Isopropyl bromide | Alkylating agent | 1.0 |

| K₂CO₃ | Base | 2.0 |

Q. How is this compound characterized analytically?

- Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate; retention time ~8.2 min (similar to methods for 4-hydroxybenzaldehyde derivatives) .

- NMR : Aldehyde proton appears as a singlet at δ 9.8–10.0 ppm. Benzyloxy and isopropoxy groups show distinct signals: δ 4.5–5.0 ppm (benzyl -OCH₂-) and δ 1.2–1.4 ppm (isopropyl -CH(CH₃)₂) .

- Mass Spectrometry : Molecular ion peak [M+H⁺] at m/z 284.1 (calculated for C₁₇H₁₈O₃) .

Q. What are the stability considerations for this compound during storage?

- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture and light, which may induce decomposition or polymerization .

Advanced Research Questions

Q. How can regioselectivity challenges during bis-alkoxylation be addressed?

- Issue : Competing alkylation at ortho vs. para positions of 4-hydroxybenzaldehyde.

- Solution : Use protective groups (e.g., silyl ethers) for the para-OH before introducing the isopropoxy group. Alternatively, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity in biphasic systems .

- Data Comparison :

| Condition | Yield (Para-Selectivity) |

|---|---|

| Without protection | 45–55% |

| With TBS protection | 75–85% |

Q. What mechanistic insights explain side-product formation during synthesis?

- Primary Side Products : Di-alkylated derivatives or aldol condensation byproducts.

- Mechanism : Aldehyde groups can undergo base-catalyzed condensation (e.g., aldol reaction) if excess base or prolonged heating occurs. This is mitigated by strict temperature control (<60°C) and avoiding strongly basic conditions (e.g., NaOH) .

Q. How do solvent polarity and temperature affect reaction kinetics?

- Kinetic Study : In acetone (ε = 20.7), the reaction reaches 90% completion in 1 hour at 60°C. In DMF (ε = 36.7), completion accelerates to 30 minutes but risks over-alkylation. Lower-polarity solvents (e.g., THF) slow the reaction (3+ hours) .

Q. What strategies resolve contradictions in reported spectroscopic data?

- Case Example : Discrepancies in NMR δ values for benzyloxy protons (δ 4.5 vs. 5.0 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Cross-validate using COSY or HSQC to confirm coupling patterns .

Q. How is this compound utilized in multicomponent reactions for drug intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.